Methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing triazolopyrimidine derivatives involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . This method is known for its regioselectivity and high yield. Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods
Industrial production of triazolopyrimidine derivatives often involves large-scale microwave-assisted synthesis due to its efficiency and reduced reaction times. The use of continuous flow reactors can further enhance the scalability of these methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can have different functional groups attached to the core structure .
Scientific Research Applications
Methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in various biological pathways. The compound binds to the active site of these enzymes, thereby inhibiting their activity and modulating the associated pathways .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Known for its use in the synthesis of ruthenium complexes and as a dihydroorotate dehydrogenase inhibitor.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, used as a CDK2 inhibitor.
Uniqueness
Methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research .
Biological Activity
Methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS No. 1697653-06-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₉N₅O₂
- Molecular Weight : 207.19 g/mol
- IUPAC Name : this compound
- Physical Form : Powder
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate triazole and pyrimidine moieties. The detailed synthetic route can vary based on the specific derivatives being produced.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been evaluated against various pathogenic bacteria and fungi:
- Minimum Inhibitory Concentration (MIC) :
- Against Pseudomonas aeruginosa: 0.21 µM
- Against Escherichia coli: 0.21 µM
- Against Candida albicans: 0.83 µM
These findings suggest that the compound possesses potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Anticonvulsant Activity
In addition to its antimicrobial effects, this compound has shown promise in anticonvulsant activity. Studies using animal models indicated that certain derivatives of triazolo[1,5-a]pyrimidines exhibit significant protective effects against seizures induced by pentylenetetrazole (PTZ). The effective doses (ED50) for these compounds were reported to be around 31.81 mg/kg . This suggests potential applications in treating epilepsy and other seizure disorders.
Case Study: Antimicrobial Efficacy
A comprehensive evaluation of various derivatives of this compound revealed that several compounds exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:
Compound | Target Organism | MIC (µM) |
---|---|---|
3g | Pseudomonas aeruginosa | 0.21 |
3g | Escherichia coli | 0.21 |
3g | Candida albicans | 0.83 |
The study concluded that these compounds could serve as templates for developing new antimicrobial agents .
Case Study: Anticonvulsant Properties
In another study focusing on the anticonvulsant properties of triazolo derivatives, compounds similar to this compound were tested in PTZ-induced seizure models. The results indicated a significant reduction in seizure frequency and severity compared to control groups .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with key biological targets such as DNA gyrase and MurD enzyme. These studies revealed strong interactions through hydrogen bonding and hydrophobic interactions, which are crucial for its antibacterial activity .
Properties
Molecular Formula |
C8H9N5O2 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H9N5O2/c1-15-7(14)6-11-8-10-3-2-5(4-9)13(8)12-6/h2-3H,4,9H2,1H3 |
InChI Key |
VYUYDITVPABOOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C(=CC=NC2=N1)CN |
Origin of Product |
United States |
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